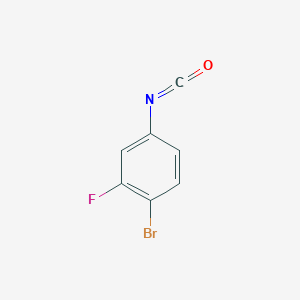

1-Bromo-2-fluoro-4-isocyanatobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Bromo-2-fluoro-4-isocyanatobenzene” is a chemical compound that belongs to the group of substituted benzenes. It has a molecular formula of C7H3BrFNO and a molecular weight of 216.01 .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-fluoro-4-isocyanatobenzene” consists of a benzene ring substituted with a bromo group, a fluoro group, and an isocyanato group .Physical And Chemical Properties Analysis

“1-Bromo-2-fluoro-4-isocyanatobenzene” is a liquid at room temperature .Scientific Research Applications

Synthesis Applications

Synthesis of Heterocycles : 1-Bromo-2-fluoro-4-isocyanatobenzene is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the efficient two-step synthesis of 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones (Kobayashi et al., 2011). This process involves the reaction of 1-fluoro-2-lithiobenzenes, generated from 1-bromo-2-fluorobenzenes, with alkyl isothiocyanates.

Nucleophilic Substitution Reactions : The compound is also pivotal in studies exploring nucleophilic aromatic substitution reactions. For example, different methods for preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a vital component for 18F-arylation reactions, have been examined using 1-bromo-2-fluoro-4-isocyanatobenzene as a starting material (Ermert et al., 2004).

Atropisomer Studies : It plays a role in the study of atropisomers, where derivatives like 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, prepared from 1-bromo-2-fluoro-4-isocyanatobenzene, are analyzed for their unique chemical behavior and reactivity (Leroux et al., 2005).

Photodissociation and Spectroscopy Studies

- Photofragment Spectroscopy : The ultraviolet photodissociation of derivatives like 1-bromo-4-fluorobenzene, closely related to 1-bromo-2-fluoro-4-isocyanatobenzene, has been studied using photofragment translational spectroscopy, providing insights into the effects of halogen substitution on benzene rings (Gu et al., 2001).

Electrochemistry and Battery Research

- Electrolyte Additive in Lithium-Ion Batteries : Compounds like 4-bromo-2-fluoromethoxybenzene, which can be derived from 1-bromo-2-fluoro-4-isocyanatobenzene, have been studied as novel bi-functional electrolyte additives for lithium-ion batteries. These additives are found to enhance the battery's thermal stability and provide overcharge protection (Zhang Qian-y, 2014).

Organic Synthesis and Chemical Education

- Grignard Reagent Formation : In educational contexts, 1-bromo-2-fluoro-4-isocyanatobenzene and its derivatives are used to teach about the chemoselectivity in the formation of Grignard reagents. This involves studying reactions and analyzing data through spectroscopy (Hein et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-bromo-2-fluoro-4-isocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTMUQRPKDDBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4-isocyanatobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

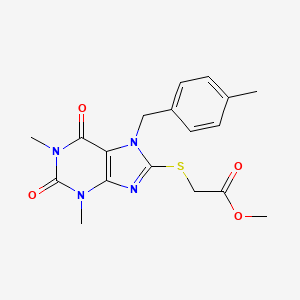

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2379415.png)

![N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide](/img/structure/B2379417.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide](/img/structure/B2379421.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2379423.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)

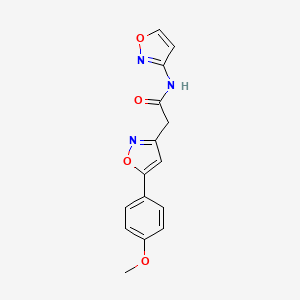

![2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2379427.png)

![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)